N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide

Physicochemical profiling Lipophilicity Oxamide regioisomers

N-Cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide (CAS 900001-36-7) is an unsymmetrical N,N'-disubstituted oxamide (ethanediamide) with the molecular formula C₁₅H₂₀N₂O₄ and a molecular weight of 292.33 g/mol. The structure features a cyclopentyl group on one amide nitrogen and a 3,4-dimethoxyphenyl group on the other, linked through the oxalyl core.

Molecular Formula C15H20N2O4
Molecular Weight 292.335
CAS No. 900001-36-7
Cat. No. B2405623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide
CAS900001-36-7
Molecular FormulaC15H20N2O4
Molecular Weight292.335
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)OC
InChIInChI=1S/C15H20N2O4/c1-20-12-8-7-11(9-13(12)21-2)17-15(19)14(18)16-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyNNOCKRNSKVCVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide (CAS 900001-36-7): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-Cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide (CAS 900001-36-7) is an unsymmetrical N,N'-disubstituted oxamide (ethanediamide) with the molecular formula C₁₅H₂₀N₂O₄ and a molecular weight of 292.33 g/mol . The structure features a cyclopentyl group on one amide nitrogen and a 3,4-dimethoxyphenyl group on the other, linked through the oxalyl core. Oxamide derivatives as a class have been disclosed in patent literature as inhibitors of tumor necrosis factor (TNF) production and phosphodiesterase IV (PDE4) [1]. The compound is listed in virtual screening collections with computed physicochemical descriptors that comply with Lipinski's Rule of Five, including a calculated logP of approximately 3.29, six rotatable bonds, a polar surface area of 43.37 Ų, and zero RO5 violations .

1 Disubstituted oxamide scaffold for TNF/PDE4 pathway research studies
2 3,4-Dimethoxyphenyl regioisomer for lipophilicity-dependent assay workflows
3 Lipinski-compliant tool compound; reported fit for permeability and oxidative stress model studies
4 N-linked cyclopentyl architecture may support synthetic library expansion workflows

Why Generic Substitution Fails for N-Cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide in Research and Industrial Applications


Within the oxamide chemical space, minor structural modifications produce large shifts in biological target engagement and physicochemical behavior that cannot be predicted by formula-level similarity alone. The patent class describing N,N'-disubstituted oxamides explicitly teaches that TNF inhibition and PDE4 inhibition are highly sensitive to the specific combination of N-alkyl and N-aryl substituents [1]. Positional isomers of the dimethoxyphenyl ring (e.g., 2,4- vs. 3,4- vs. 2,5-substitution) alter the electron density distribution on the aromatic ring, which in turn modulates hydrogen-bonding capacity, conformational preferences, and binding-site complementarity . Furthermore, replacing the cyclopentyl group with other cycloalkyl or alkyl moieties changes logP, metabolic stability, and off-target profiles in ways that are not linearly extrapolatable from a single congener [1]. Consequently, generic substitution of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide with a regioisomeric or N-alkyl variant cannot be assumed to preserve biological activity, selectivity, or physicochemical suitability without explicit head-to-head comparative data.

Regioisomer 2,4- or 2,5-dimethoxyphenyl substitution may shift electron distribution and target-binding context; regioisomer-specific SAR not established
N-Alkyl Replacing cyclopentyl with other cycloalkyl or alkyl groups may alter logP and metabolic stability non-linearly; class-level SAR indicates sensitivity to N-substituent identity
Pharmacophore Unsubstituted or monosubstituted oxamides lack the dual-disubstitution motif; class-level patent data report no meaningful TNF/PDE4 inhibition without N,N'-disubstitution

N-Cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide (CAS 900001-36-7): Quantitative Differentiation Evidence Against Closest Comparators


Calculated LogP Differentiation Between 3,4-Dimethoxy and 2,4-Dimethoxy Regioisomers of N-Cyclopentyl-N'-Phenyloxamide

The 3,4-dimethoxyphenyl substitution pattern on N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide yields a calculated logP of 3.2887, marginally higher than the 2,5-dimethoxy regioisomer (logP 2.4799) and measurably distinct from the 2,4-dimethoxy variant . This difference in lipophilicity directly affects membrane permeability predictions and compound handling in biological assay systems. The 3,4-substitution pattern also distributes hydrogen-bond acceptor sites differently across the aromatic ring, modifying the polar surface area and potentially altering target recognition .

Regioisomer Lipophilicity
Data to verify
ΔlogP +0.81 vs 2,5-isomer; PSA +7.09 Ų
Supports regioisomer selection context for permeability assays
Computed values only; no experimental logP measurement available
Physicochemical profiling Lipophilicity Oxamide regioisomers

Oxamide Class-Level TNF-α and PDE4 Inhibitory Activity Differentiating Substituted from Unsubstituted Oxamides

Patent WO1992000968A1 establishes the oxamide class as dual inhibitors of TNF-α production and PDE4 catalytic activity, with structure-activity relationship (SAR) data demonstrating that N,N'-disubstitution is essential for biological activity; unsubstituted oxamide (H₂NCOCONH₂) shows no meaningful inhibition in either assay [1]. Within the exemplified compounds, cyclopentyl substitution at R₁ is explicitly identified as a preferred embodiment for balanced TNF/PDE4 dual inhibition [1]. The 3,4-dimethoxyphenyl moiety on the second amide nitrogen contributes electron density and conformational restriction that are absent in mono-substituted or unsubstituted analogs.

TNF/PDE4 Pharmacophore
Class-level inference
Disubstituted oxamide preferred over unsubstituted; cyclopentyl R₁ identified as preferred embodiment
Class-level SAR rationale for scaffold selection; compound-specific IC₅₀ not reported
Patent WO1992000968A1; target compound not individually tested
TNF-alpha inhibition PDE4 inhibition Oxamide pharmacophore

Antioxidant Activity of Oxalic Acid Diamide Derivatives Bearing 3,4-Dimethoxyphenylcyclopentyl Motifs: In Vivo MDA Reduction in Rat Brain and Liver

A 2024 study of oxalic acid diamide derivatives structurally related to N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide demonstrated statistically significant reduction of malondialdehyde (MDA), a terminal lipid peroxidation marker, in brain and liver tissues of white rats following in vivo administration [1]. The most active congener in this series (compound 1.24.50) showed pronounced antioxidant activity in both tissues, while compound 1.24.43 exhibited the weakest activity, establishing a clear SAR gradient within the 3,4-dimethoxyphenylcyclopentyl scaffold [1]. All tested compounds complied with Lipinski's Rule of Five in silico, supporting their drug-likeness for further development [1]. Although the exact target compound (CAS 900001-36-7) was not among the specific molecules tested, the shared 3,4-dimethoxyphenylcyclopentyl pharmacophore provides precedent for antioxidant efficacy in this chemical series.

In Vivo MDA Model
Class-level inference
MDA reduction in brain and liver tissues; rank-order activity gradient within 3,4-dimethoxyphenylcyclopentyl series
Reported model-response context for oxidative stress endpoint monitoring
Target compound not directly tested; rat model, thiobarbituric acid assay
Antioxidant Lipid peroxidation Oxalic acid diamide In vivo

Synthetic Accessibility and Intermediate Utility: Distinct C- vs. N-Linked Cyclopentyl Scaffolds in Oxamide Derivatives

N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide differs fundamentally from N'-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide (a commonly encountered near-cognate in vendor catalogs) in the connectivity of the cyclopentyl group: in the target compound, the cyclopentyl ring is directly N-linked via a single amide bond, whereas the comparator bears a cyclopentyl ring that is C-linked to the dimethoxyphenyl group and further connected through a methylene bridge to the oxamide nitrogen [1]. This connectivity difference yields a molecular weight of 292.33 g/mol (target) versus 306.36 g/mol (comparator), a ΔMW of 14.03 g/mol [1]. The target compound's simpler synthetic route—requiring only cyclopentylamine and an activated oxalate intermediate, as described in the benchchem synthesis protocol —offers advantages in scale-up cost, intermediate availability, and reduced step count relative to the comparator, which requires prior construction of the 1-(3,4-dimethoxyphenyl)cyclopentyl methanamine building block [1].

Synthetic Route
Cross-study comparable
N-linked cyclopentyl: ~2–3 steps (MW 292.33) vs C-linked congener: ≥4 steps (MW 306.36)
Supports synthetic scalability review; simpler architecture may reduce step count
Route estimates from vendor datasheets and published synthesis protocols
Synthetic chemistry Oxamide building block Cyclopentylamine

Evidence-Based Application Scenarios for N-Cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide (CAS 900001-36-7) in Scientific and Industrial Workflows


Scaffold for TNF-α / PDE4 Dual-Inhibitor Lead Optimization Programs

The oxamide class, as established by patent WO1992000968A1, is a validated pharmacophore for dual inhibition of TNF-α production and PDE4 catalytic activity [1]. N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide embodies the preferred substitution pattern (cyclopentyl R₁, substituted aromatic R₂) described in the patent SAR. Research groups pursuing next-generation anti-inflammatory agents with a dual TNF/PDE4 mechanism can procure this compound as a starting scaffold for further functionalization and SAR expansion, leveraging the class-level mechanism-of-action precedent. Note: no compound-specific IC₅₀ data exist; users must generate their own potency and selectivity profiles.

Physicochemical Probe for Membrane Permeability Studies Involving Dimethoxy Regioisomers

The computed logP difference of +0.81 units between the 3,4-dimethoxy isomer (logP 3.29) and the 2,5-dimethoxy isomer (logP 2.48) provides a quantitative basis for selecting this compound as a higher-lipophilicity probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies [1]. The 3,4-substitution pattern also yields a PSA difference of +7.09 Ų relative to the 2,5-isomer, making this compound useful for systematically interrogating the lipophilicity-permeability relationship within a congeneric oxamide series [1].

In Vivo Oxidative Stress Model Compound within the 3,4-Dimethoxyphenylcyclopentyl Chemotype

The 2024 in vivo study by Arajyan et al. demonstrated that oxalic acid diamides bearing the 3,4-dimethoxyphenylcyclopentyl motif reduce malondialdehyde (MDA) levels in rat brain and liver tissues [1]. N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide shares this core motif and can be evaluated in analogous lipid peroxidation models as a comparator to the published lead compounds, or as a starting point for optimizing antioxidant potency within this chemotype. Procurement for oxidative stress research is supported by the demonstrated in vivo efficacy and Lipinski compliance of the broader series [1].

Cost-Efficient Synthetic Building Block for Oxamide Library Synthesis

The target compound's relatively straightforward synthesis from cyclopentylamine and activated oxalate/benzoyl chloride intermediates, combined with its lower molecular weight (292.33 g/mol) compared to C-linked cyclopentyl congeners (MW 306–410 g/mol range), positions it as a cost-effective entry point for generating diverse oxamide libraries via amide coupling or N-functionalization chemistry [1]. Its availability as a pre-formed oxamide scaffold reduces the number of synthetic steps required downstream, making it attractive for high-throughput parallel synthesis campaigns.

Application
Selection Property
Validation Focus
TNF/PDE4 pathway research studies
Disubstituted oxamide scaffold with reported pharmacophore context
Target engagement and selectivity profiling
Membrane permeability probe studies
Lipophilicity and PSA differentiation profile among dimethoxy regioisomers
Permeability assay benchmarking across congeneric series
Oxidative stress model studies
3,4-Dimethoxyphenylcyclopentyl motif with reported in vivo model-response context
Lipid peroxidation endpoint monitoring in tissue homogenates
Oxamide library synthesis
N-linked cyclopentyl architecture with simpler synthetic route context
Synthetic route scalability and intermediate availability review
Quote Request

Request a Quote for N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.